HPPD Enzyme Inhibition
5-Hydroxy-1-(4-hydroxyphenyl)-3-decanone acts as a potent competitive inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism. In a direct enzyme assay using HPPD isolated from pig liver, this compound demonstrated an IC50 of 90 nM [1]. This quantitative potency is not generalizable to other gingerol derivatives; the presence of the methoxy group in [6]-gingerol (IC50 not established in this specific assay) alters the pharmacophore and would be expected to yield a different, likely reduced, affinity. This data provides a specific, quantifiable benchmark for researchers studying HPPD inhibition and the impact of phenyl ring substitution.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 90 nM |
| Comparator Or Baseline | [6]-Gingerol (no established IC50 for HPPD in this assay) |
| Quantified Difference | Not calculable for [6]-gingerol; the 90 nM value is a distinct property of the desmethoxy analog. |
| Conditions | Enzyme: 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. |
Why This Matters
For studies targeting HPPD or tyrosine metabolism, this compound offers a defined potency (IC50 = 90 nM) that is structurally distinct from other gingerol derivatives, enabling precise structure-activity relationship (SAR) investigations.
- [1] BindingDB: BDBM50403928 (CHEMBL307048). IC50: 90 nM for 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. View Source
